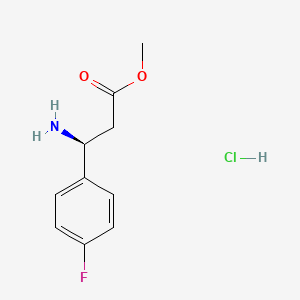

methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1203683-93-5 . It has a molecular weight of 241.72 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of compounds like “methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The InChI code for “methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride” is1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 241.72 .Wissenschaftliche Forschungsanwendungen

Inhibitors Development for LSD1

One of the applications of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride is in the development of reversible inhibitors for LSD1 (lysine-specific demethylase 1). This enzyme plays a role in epigenetic regulation by removing methyl groups from lysine residues on histones, affecting gene expression. Derivatives of this compound have been identified as successful scaffold-hops for known inhibitors, showing high affinity and potency in biochemical assays .

Chemical Synthesis

The compound is also used in various areas of chemical synthesis. It serves as an intermediate in the synthesis of more complex chemical entities. Its structure allows for further functionalization, making it a valuable building block in organic chemistry .

Antimicrobial Research

Pyrrolidine derivatives, including methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride, have been investigated for their antimicrobial properties. Research has shown that certain substitutions on the pyrrolidine ring can enhance antibacterial activity against various pathogens .

Material Science Applications

In material science, this compound could potentially be used to modify surface properties or as a precursor for the synthesis of polymers with specific characteristics .

Chromatography and Analytical Applications

The compound may find use in chromatography and analytical science, possibly as a standard or reagent due to its well-defined structure and properties .

Drug Discovery

As part of drug discovery efforts, methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride can be utilized to create novel therapeutic agents. Its pyrrolidine core is a versatile scaffold that can be elaborated into compounds with diverse biological activities .

Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile… methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride | Sigma-Aldrich Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel…

Safety and Hazards

Zukünftige Richtungen

The future directions for “methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride” and similar compounds lie in the field of drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring are some of the factors that enhance the interest in this saturated scaffold .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride involves the reaction of 4-(pyrrolidin-3-yl)benzoic acid with methanol and hydrochloric acid.", "Starting Materials": [ "4-(pyrrolidin-3-yl)benzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-(pyrrolidin-3-yl)benzoic acid in methanol, add hydrochloric acid.", "Heat the mixture at reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with cold methanol and dry under vacuum to obtain methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride." ] } | |

CAS-Nummer |

1203683-93-5 |

Produktname |

methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride |

Molekularformel |

C12H16ClNO2 |

Molekulargewicht |

241.7 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.